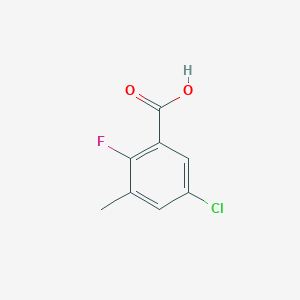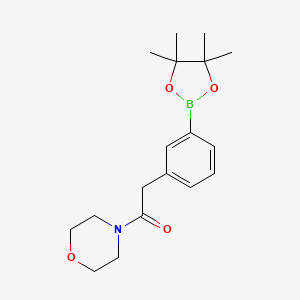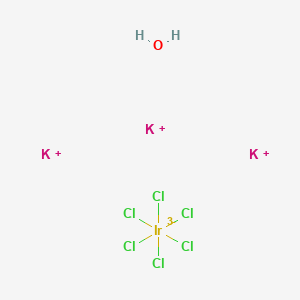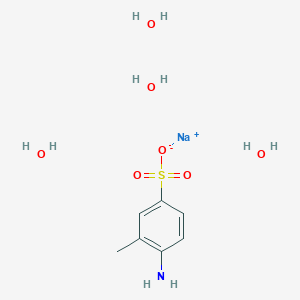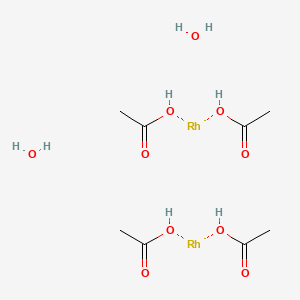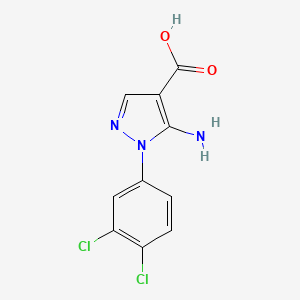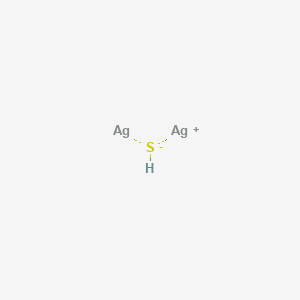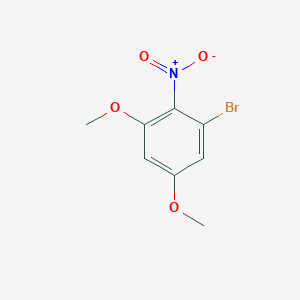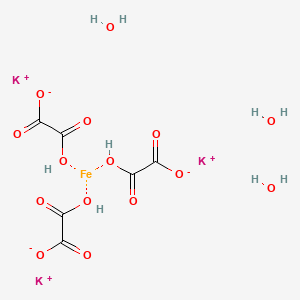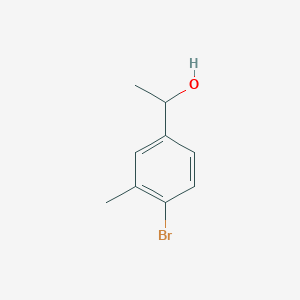
1-(4-Bromo-3-methylphenyl)ethanol
概要
説明
1-(4-Bromo-3-methylphenyl)ethanol, also known as 4-bromo-3-methylphenylethanol or BMME, is an organic compound that is widely used in scientific research. It has a wide range of applications in the field of biology, chemistry and pharmacology. BMME is a very versatile compound and can be used in a variety of ways.
科学的研究の応用
BMME is a commonly used compound in scientific research due to its versatility and wide range of applications. It is used in the study of enzymes, proteins, and hormones, as well as in the synthesis of drugs and other compounds. BMME has also been used in the study of the effects of environmental pollutants on the human body.
作用機序
The mechanism of action of BMME is not well understood. However, it is believed that BMME acts as an inhibitor of certain enzymes, proteins, and hormones. It is believed that BMME binds to these molecules and prevents them from functioning properly.
生化学的および生理学的効果
BMME has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to affect the activity of hormones. It has also been found to affect the metabolism of certain compounds, as well as to affect the absorption of certain drugs.
実験室実験の利点と制限
BMME has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic, making it safe for use in laboratory experiments. However, BMME is not as soluble in water as some other compounds, making it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of BMME in scientific research. It could be used in the development of new drugs and compounds, as well as in the study of the effects of environmental pollutants on the human body. It could also be used in the study of enzymes, proteins, and hormones, as well as in the study of the metabolism of certain compounds. Additionally, BMME could be used to develop new methods for synthesizing compounds and drugs.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOTIKGTPSSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


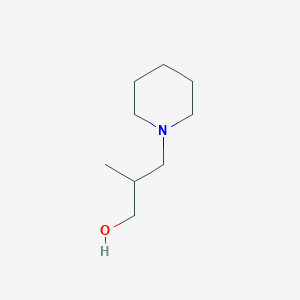
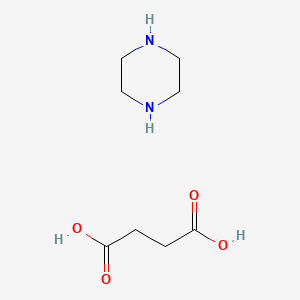
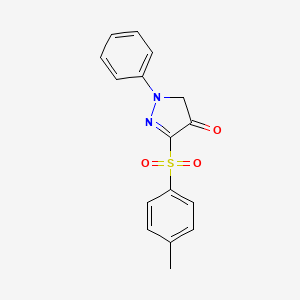
![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
